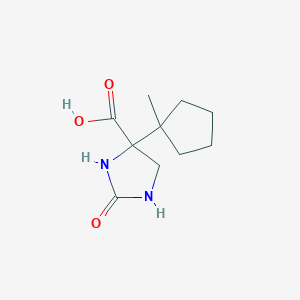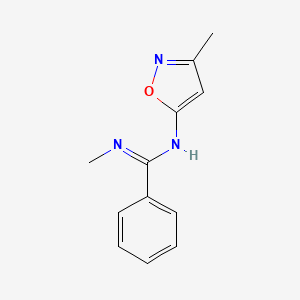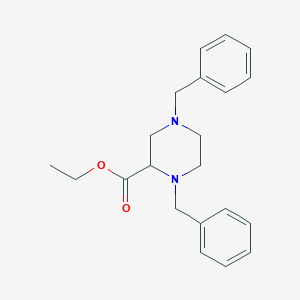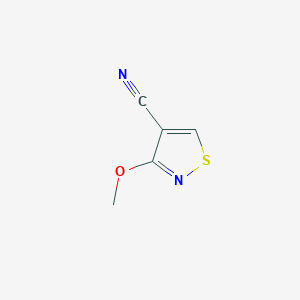![molecular formula C24H24N4O6S B2855775 ethyl 4-{4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzoyl}piperazine-1-carboxylate CAS No. 688055-66-5](/img/no-structure.png)
ethyl 4-{4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzoyl}piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a piperazine ring, a quinazolinone ring, and a dioxolane ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the construction of the quinazolinone ring, and the introduction of the dioxolane ring. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The piperazine ring would likely adopt a chair conformation, while the quinazolinone and dioxolane rings could have various conformations depending on the specific substituents and conditions .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The piperazine ring could undergo reactions at the nitrogen atoms, while the carbonyl groups in the quinazolinone and dioxolane rings could be involved in various addition and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of several polar functional groups could make this compound relatively soluble in polar solvents .Mécanisme D'action
Target of Action
It is known that similar compounds often target bacterial dna gyrase, an enzyme involved in dna replication .
Mode of Action
It is known that similar compounds often inhibit dna gyrase, preventing the supercoiling of bacterial dna and thereby inhibiting dna replication .
Biochemical Pathways
By inhibiting dna gyrase, the compound could potentially disrupt the dna replication pathway in bacteria .
Result of Action
By inhibiting dna gyrase, the compound could potentially prevent bacterial dna replication, leading to the death of bacterial cells .
Safety and Hazards
Orientations Futures
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could include studies to identify its specific biological targets and to determine its potential therapeutic applications .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 4-{4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzoyl}piperazine-1-carboxylate' involves the synthesis of the intermediate compounds followed by their coupling to form the final product.", "Starting Materials": [ "4-(Bromomethyl)benzoic acid", "Ethyl 4-aminopiperazine-1-carboxylate", "8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazoline-7-carbaldehyde", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol", "Acetic acid", "Chloroform", "Sodium bicarbonate", "Sodium sulfate" ], "Reaction": [ "Step 1: Synthesis of 4-(benzoylmethyl)piperazine-1-carboxylic acid", "a. Dissolve Ethyl 4-aminopiperazine-1-carboxylate in methanol and add 4-(bromomethyl)benzoic acid.", "b. Add sodium hydroxide and heat the mixture at 80°C for 6 hours.", "c. Cool the mixture and acidify with hydrochloric acid.", "d. Extract the product with chloroform and dry over sodium sulfate.", "e. Evaporate the solvent to obtain 4-(benzoylmethyl)piperazine-1-carboxylic acid.", "Step 2: Synthesis of 8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazoline-7-carbaldehyde", "a. Dissolve 8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazoline-7-carbaldehyde in methanol.", "b. Add sodium borohydride and stir the mixture at room temperature for 2 hours.", "c. Quench the reaction with acetic acid and evaporate the solvent.", "d. Dissolve the residue in chloroform and dry over sodium sulfate.", "e. Evaporate the solvent to obtain 8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazoline-7-carbaldehyde.", "Step 3: Synthesis of ethyl 4-{4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzoyl}piperazine-1-carboxylate", "a. Dissolve 4-(benzoylmethyl)piperazine-1-carboxylic acid and 8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazoline-7-carbaldehyde in chloroform.", "b. Add sodium bicarbonate and stir the mixture at room temperature for 2 hours.", "c. Filter the mixture and evaporate the solvent.", "d. Dissolve the residue in diethyl ether and wash with water.", "e. Dry the organic layer over sodium sulfate and evaporate the solvent.", "f. Purify the product by column chromatography to obtain ethyl 4-{4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzoyl}piperazine-1-carboxylate." ] } | |
Numéro CAS |
688055-66-5 |
Nom du produit |
ethyl 4-{4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzoyl}piperazine-1-carboxylate |
Formule moléculaire |
C24H24N4O6S |
Poids moléculaire |
496.54 |
Nom IUPAC |
ethyl 4-[4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H24N4O6S/c1-2-32-24(31)27-9-7-26(8-10-27)21(29)16-5-3-15(4-6-16)13-28-22(30)17-11-19-20(34-14-33-19)12-18(17)25-23(28)35/h3-6,11-12H,2,7-10,13-14H2,1H3,(H,25,35) |
Clé InChI |
SQDOKPGHKYQJDD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide](/img/structure/B2855694.png)
![5-((4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2855696.png)
![6-Acetyl-2-(2-((4-chlorophenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2855699.png)
![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2855700.png)






![5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione](/img/structure/B2855711.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2855712.png)

![1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(6-ethoxybenzo[d]thiazol-2-yl)urea](/img/structure/B2855714.png)